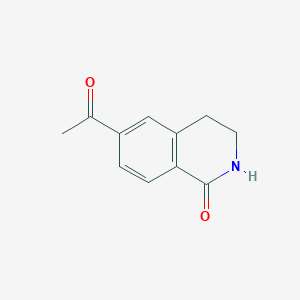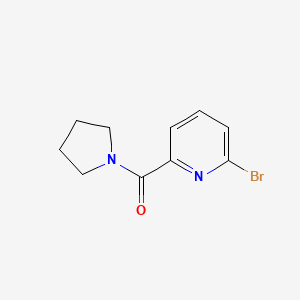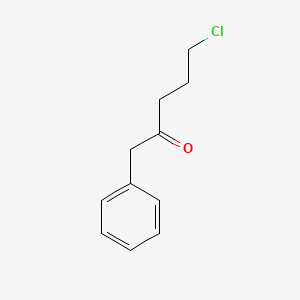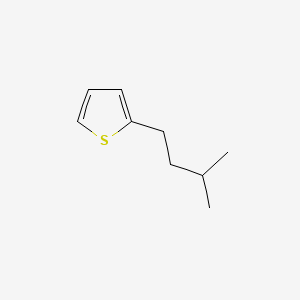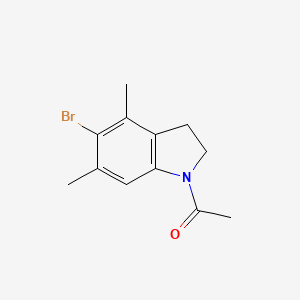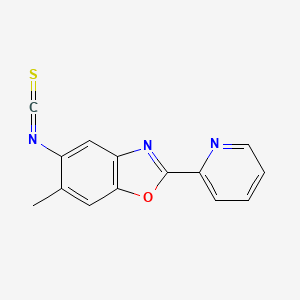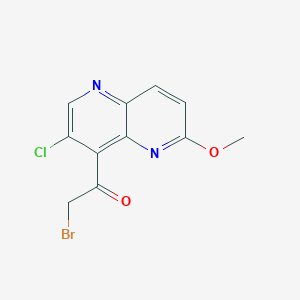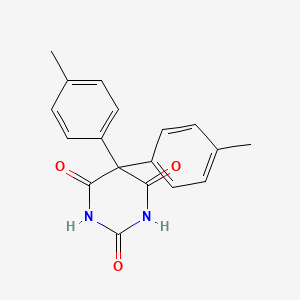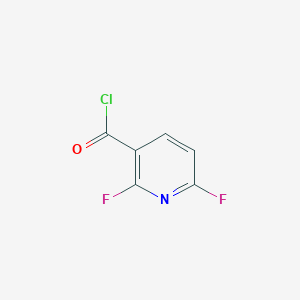
2,6-difluoropyridine-3-carbonyl Chloride
描述
2,6-difluoropyridine-3-carbonyl Chloride: is an organic compound that belongs to the class of halogenated pyridines It is a derivative of nicotinic acid, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 6 positions, and the carboxylic acid group is converted to an acid chloride
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-difluoropyridine-3-carbonyl Chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-Difluoronicotinic acid.
Conversion to Acid Chloride: The carboxylic acid group of 2,6-Difluoronicotinic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Reaction Conditions:
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
Industrial Production Methods:
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and larger reaction vessels to accommodate higher production volumes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions:
2,6-difluoropyridine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acid chloride hydrolyzes to form 2,6-Difluoronicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) may be used to enhance reactivity.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
科学研究应用
Chemistry:
2,6-difluoropyridine-3-carbonyl Chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry:
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a versatile intermediate for various applications.
作用机制
The mechanism of action of 2,6-difluoropyridine-3-carbonyl Chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Molecular Targets and Pathways:
In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
2,6-Difluoronicotinic acid: The parent compound, which lacks the acid chloride functionality.
2,6-Difluoroisonicotinic acid: A structural isomer with the carboxylic acid group at a different position.
2,6-Difluoropyridine: A simpler derivative with only fluorine substituents.
Uniqueness:
2,6-difluoropyridine-3-carbonyl Chloride is unique due to the presence of both fluorine atoms and the acid chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The fluorine atoms enhance the compound’s stability and influence its electronic characteristics, while the acid chloride group provides a reactive site for further functionalization.
属性
分子式 |
C6H2ClF2NO |
|---|---|
分子量 |
177.53 g/mol |
IUPAC 名称 |
2,6-difluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-5(11)3-1-2-4(8)10-6(3)9/h1-2H |
InChI 键 |
XSAUXXXQTXJNEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(=O)Cl)F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

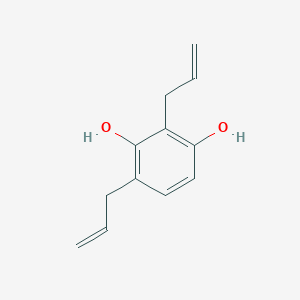
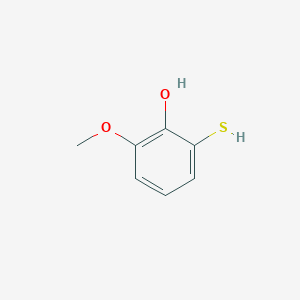
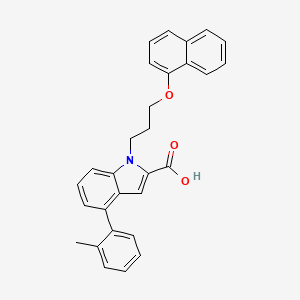
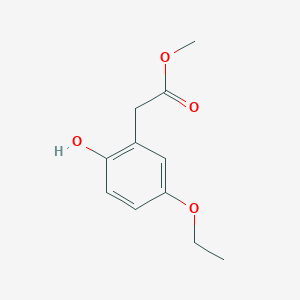
![Methanone, (3-hydroxybenzo[b]thien-2-yl)phenyl-](/img/structure/B8617399.png)
